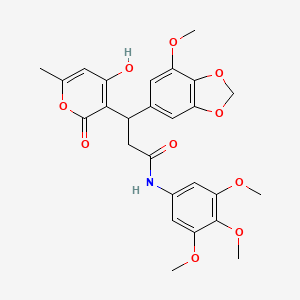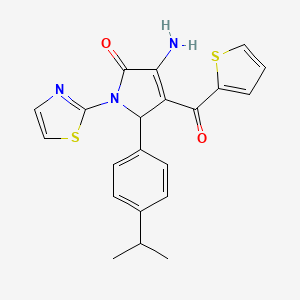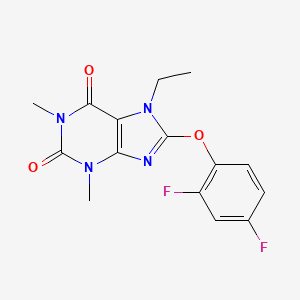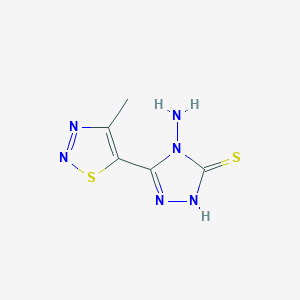![molecular formula C17H11N3O7 B11060538 2-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoic acid](/img/structure/B11060538.png)
2-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-1-ETHENYL]-2-FURYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a nitro group, a pyrimidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{5-[(E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-1-ETHENYL]-2-FURYL}BENZOIC ACID typically involves multi-step organic reactionsThe final step involves the coupling of the furan ring with the benzoic acid moiety under specific reaction conditions, such as controlled temperature and pH levels .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the final product .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be conducted under reflux conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
2-{5-[(E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-1-ETHENYL]-2-FURYL}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-{5-[(E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-1-ETHENYL]-2-FURYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitro group and pyrimidine ring play crucial roles in its biological activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 1-Deoxy-1-[(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino]-D-ribitol
- Ethyl 2,6-dioxo-5-nitro-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- Orotic acid
Comparison: Compared to these similar compounds, 2-{5-[(E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-1-ETHENYL]-2-FURYL}BENZOIC ACID is unique due to its combination of a nitro group, pyrimidine ring, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H11N3O7 |
|---|---|
Molecular Weight |
369.28 g/mol |
IUPAC Name |
2-[5-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C17H11N3O7/c21-15-14(20(25)26)12(18-17(24)19-15)7-5-9-6-8-13(27-9)10-3-1-2-4-11(10)16(22)23/h1-8H,(H,22,23)(H2,18,19,21,24)/b7-5+ |
InChI Key |
XHNFNUMONNFFCJ-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11060476.png)

![2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B11060487.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060491.png)
![4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile](/img/structure/B11060495.png)
![5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11060497.png)
![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine](/img/structure/B11060498.png)
![4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B11060503.png)
![Methyl 2-methyl-7-[(3-phenylpropanoyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11060511.png)

![1-(4-chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione](/img/structure/B11060522.png)
![2-Chloro-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile](/img/structure/B11060535.png)
